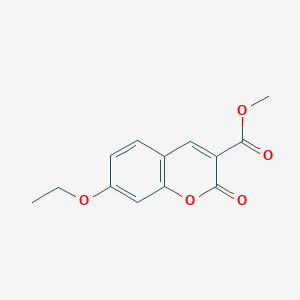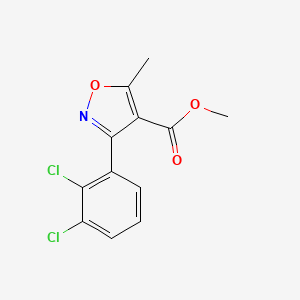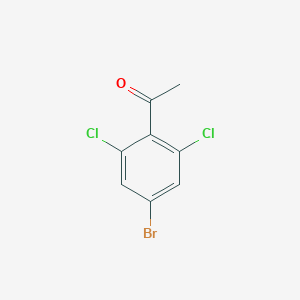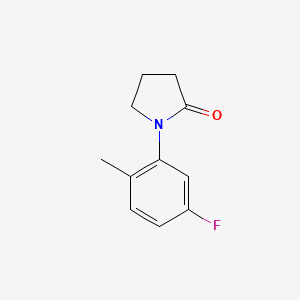![molecular formula C11H10Cl2O B13685692 2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685692.png)
2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is a chemical compound that belongs to the class of benzoannulenes This compound is characterized by its unique structure, which includes a tetrahydrobenzoannulene core with two chlorine atoms at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the reaction of 5,6-dichloro-3,4-dihydronaphthalen-2(1H)-one with appropriate reagents under controlled conditions. One common method includes the use of pyrrolidine enamine intermediates, which react with acrylamide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert it into different tetrahydrobenzoannulene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, ethyl lithiopropiolate for forming derivatives, and various alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions include hydroxyimino derivatives, methoxyimino derivatives, and various N-alkylated compounds .
Aplicaciones Científicas De Investigación
2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with various molecular targets. The exact pathways and targets are still under investigation, but it is known to participate in reactions that modify its structure and properties, leading to different biological and chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 3-Bromo-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one
- 2-Amino-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one
Uniqueness
2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo7This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Propiedades
Fórmula molecular |
C11H10Cl2O |
|---|---|
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
2,3-dichloro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H10Cl2O/c12-9-5-7-3-1-2-4-11(14)8(7)6-10(9)13/h5-6H,1-4H2 |
Clave InChI |
UNNCLAFWEIXXQR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C2=CC(=C(C=C2C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine](/img/structure/B13685629.png)
![5-Methoxybenzo[c]isoxazole-3-carbaldehyde](/img/structure/B13685634.png)



![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13685656.png)
![Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate](/img/structure/B13685658.png)





